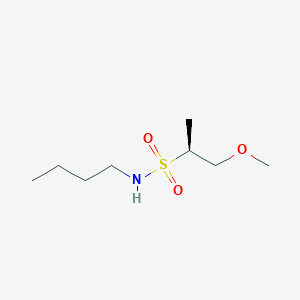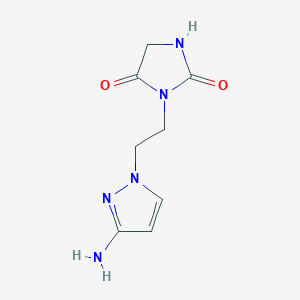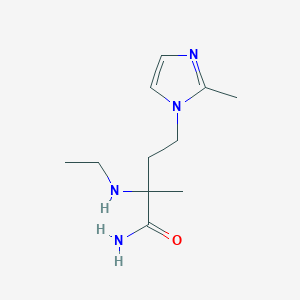
4-((4-Isopropylcyclohexyl)methyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(propan-2-yl)cyclohexyl]methyl}piperidine is a complex organic compound that features a piperidine ring substituted with a cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(propan-2-yl)cyclohexyl]methyl}piperidine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of piperidine with a cyclohexyl derivative. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of the cyclohexyl halide under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 4-{[4-(propan-2-yl)cyclohexyl]methyl}piperidine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[4-(propan-2-yl)cyclohexyl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen can be alkylated or acylated using appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkylated or acylated piperidine derivatives
Applications De Recherche Scientifique
4-{[4-(propan-2-yl)cyclohexyl]methyl}piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-{[4-(propan-2-yl)cyclohexyl]methyl}piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{[4-(propan-2-yl)cyclohexyl]methanol}: A related compound with a hydroxyl group instead of a piperidine ring.
N-(piperidine-4-yl)benzamide: Another piperidine derivative with different substituents.
Uniqueness
4-{[4-(propan-2-yl)cyclohexyl]methyl}piperidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclohexyl group and a piperidine ring makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C15H29N |
|---|---|
Poids moléculaire |
223.40 g/mol |
Nom IUPAC |
4-[(4-propan-2-ylcyclohexyl)methyl]piperidine |
InChI |
InChI=1S/C15H29N/c1-12(2)15-5-3-13(4-6-15)11-14-7-9-16-10-8-14/h12-16H,3-11H2,1-2H3 |
Clé InChI |
RZRZZWWWAKQCGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)CC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


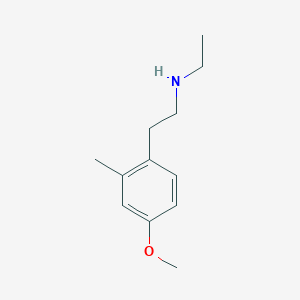
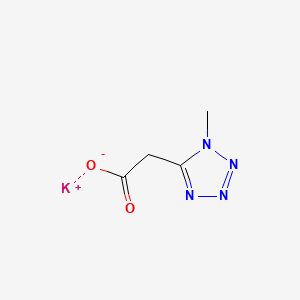
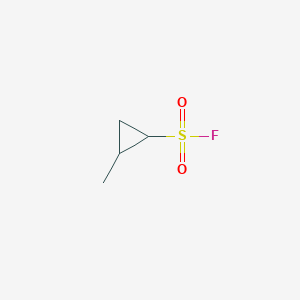
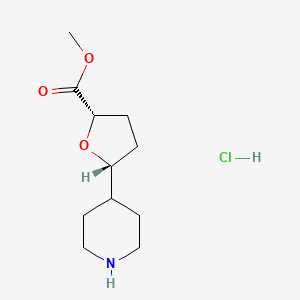
![spiro[1H-3,1-benzoxazine-4,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride](/img/structure/B13524130.png)
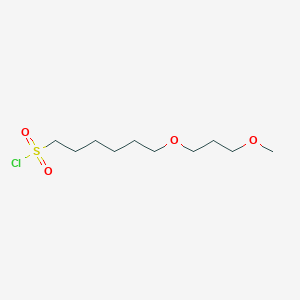
![1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13524142.png)
